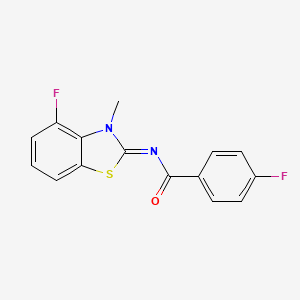

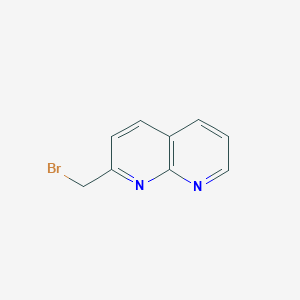

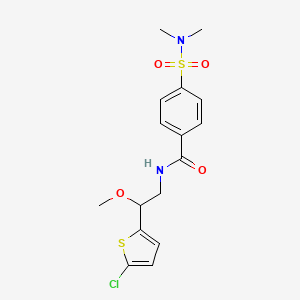

3-phenyl-N-(o-tolyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine derivatives are used in various chemical reactions. For example, they can be used as ligands in coupling reactions .Mechanism of Action

3-phenyl-N-(o-tolyl)pyrrolidine-1-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways involved in cellular processes such as cell growth, apoptosis, and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs) which are involved in gene expression regulation. By inhibiting HDACs, this compound can modulate the expression of genes involved in cancer cell growth and survival. It also activates the AMP-activated protein kinase (AMPK) pathway which plays a crucial role in energy metabolism and cellular homeostasis.

Biochemical and physiological effects:

This compound has been shown to have various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and neuroprotective properties. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. It also induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, this compound has been shown to protect neurons from oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-phenyl-N-(o-tolyl)pyrrolidine-1-carboxamide has several advantages as a research tool, such as its ability to inhibit HDACs and activate the AMPK pathway. It can be used to study the role of these enzymes and pathways in various cellular processes. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is required to ensure accurate and reliable results.

Future Directions

3-phenyl-N-(o-tolyl)pyrrolidine-1-carboxamide has several potential future directions for research, such as its role in epigenetic regulation, cancer therapy, and neuroprotection. It can be used to study the epigenetic modifications involved in various diseases and their potential therapeutic targets. Moreover, this compound can be used as a potential chemotherapeutic agent for the treatment of various types of cancer. Additionally, its neuroprotective effects can be further studied for the development of novel therapeutics for neurodegenerative disorders.

Synthesis Methods

3-phenyl-N-(o-tolyl)pyrrolidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of o-toluidine with benzaldehyde, followed by the addition of pyrrolidine and subsequent carboxylation. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy.

Scientific Research Applications

3-phenyl-N-(o-tolyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative disorders, and cardiovascular diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential role in regulating blood pressure and preventing cardiovascular diseases.

properties

IUPAC Name |

N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14-7-5-6-10-17(14)19-18(21)20-12-11-16(13-20)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIHSKXCBRSZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

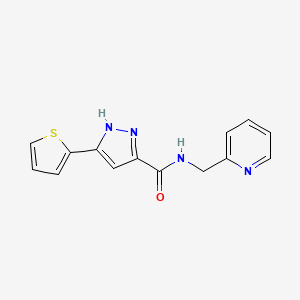

![2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2448577.png)

![2-(2-chloro-6-fluorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2448585.png)

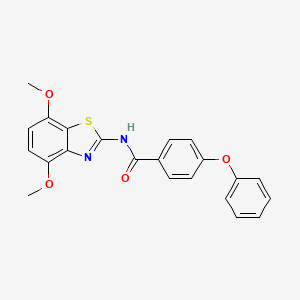

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2448597.png)